

# Piperidine-1-carboximidamide Hydroiodide

## literature review

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

|                |                                             |
|----------------|---------------------------------------------|
| Compound Name: | Piperidine-1-carboximidamide<br>Hydroiodide |
| Cat. No.:      | B011807                                     |

[Get Quote](#)

An In-Depth Technical Guide to **Piperidine-1-carboximidamide Hydroiodide** for Advanced Research

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering **Piperidine-1-carboximidamide Hydroiodide**. We will move beyond simple data recitation to explore the synthetic rationale, physicochemical properties, and the profound potential of this molecule, grounded in the established roles of its constituent piperidine and guanidinium moieties in modern pharmacology.

## Strategic Overview: A Molecule of Privileged Scaffolds

**Piperidine-1-carboximidamide Hydroiodide** (CAS No: 102392-91-6) is more than a mere chemical intermediate; it is the convergence of two pharmacologically significant scaffolds: the piperidine ring and the guanidinium group.<sup>[1][2]</sup> The piperidine motif is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs, where it often imparts desirable pharmacokinetic properties such as improved metabolic stability, modulated lipophilicity, and favorable membrane permeability.<sup>[3][4]</sup>

Simultaneously, the guanidinium group is a powerful functional group in drug design, recognized for its ability to engage in strong, specific non-covalent interactions with biological targets.<sup>[5]</sup> As a protonated, positively charged group under physiological pH, it is an excellent mimic for the side chain of arginine, enabling it to form robust salt bridges and hydrogen bonds with carboxylate and phosphate groups found in protein active sites and on DNA.<sup>[5][6]</sup> This molecule, therefore, represents a versatile building block for developing novel therapeutics that leverage these proven structural advantages.

## Physicochemical & Structural Data

A summary of the core properties of Piperidine-1-carboximidamide and its hydroiodide salt is presented below. The data for the free base is derived from detailed crystallographic and NMR studies.<sup>[7]</sup>

| Property                        | Value                                                                       | Source |
|---------------------------------|-----------------------------------------------------------------------------|--------|
| CAS Number                      | 102392-91-6                                                                 | [8][9] |
| Molecular Formula               | C <sub>6</sub> H <sub>14</sub> IN <sub>3</sub> (as Hydroiodide)             | [8]    |
| Molecular Weight                | 255.10 g/mol (as Hydroiodide)                                               | [8][9] |
| Appearance                      | Solid                                                                       | [8]    |
| <sup>1</sup> H NMR (Free Base)  | $\delta$ = 1.60–1.64 (m, 6H), 3.38–3.42 (m, 4H), 5.85 (s, 1H), 6.19 (s, 2H) | [7]    |
| <sup>13</sup> C NMR (Free Base) | $\delta$ = 23.2, 24.7, 46.5, 157.4 (C=N)                                    | [7]    |
| Conformation                    | Piperidine ring adopts a chair conformation.                                | [7]    |

## Synthesis and Mechanistic Rationale

The synthesis of Piperidine-1-carboximidamide and its subsequent conversion to the hydroiodide salt is a logical, multi-step process. The protocols described are based on established methodologies for guanidinylation.<sup>[7]</sup>

## Part A: Synthesis of Piperidine-1-carboximidamide (Free Base)

This procedure is adapted from the work of Tiritiris et al. (2012), which utilizes a classic and reliable guanylating agent, O-methylisourea.[\[7\]](#)

### Experimental Protocol:

- Step 1: Formation of 1-Piperidine-carboxamidinium Sulfate.
  - Combine one molar equivalent of O-methylisourea sulfate with two molar equivalents of piperidine in a round-bottom flask equipped with a reflux condenser.
  - Heat the reaction mixture to reflux.
  - Causality: The nucleophilic secondary amine of piperidine attacks the electrophilic carbon of O-methylisourea. The sulfate salt of O-methylisourea is a stable, easy-to-handle precursor. Using a twofold excess of piperidine serves both as a reactant and a base to neutralize the generated acid, driving the reaction forward. The formation of volatile methanol as a byproduct, which can be distilled off, further shifts the equilibrium towards the product.[\[7\]](#)
  - Continue reflux until the reaction is complete (monitor by TLC or LC-MS). The product, 1-Piperidine-carboxamidinium sulfate, will precipitate from the reaction mixture.
- Step 2: Liberation of the Free Base.
  - Dissolve the 1-Piperidine-carboxamidinium sulfate intermediate (e.g., 14 mmol) in 50 mL of deionized water.
  - Cool the solution in an ice bath.
  - Prepare a solution of sodium hydroxide (e.g., 30 mmol in 25 mL of water) and add it dropwise to the cooled solution of the intermediate.
  - Causality: The strong base (NaOH) deprotonates the carboxamidinium salt, liberating the neutral free base, Piperidine-1-carboximidamide. Performing this step under cold

conditions helps to control any potential exothermic processes and minimize side reactions.

- Allow the mixture to warm to room temperature.
- Step 3: Extraction and Isolation.
  - Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3 x 50 mL).
  - Causality: The neutral free base has significantly higher solubility in organic solvents compared to its salt form, allowing for efficient extraction from the aqueous phase, which retains the inorganic salts.
  - Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water.
  - Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the pure Piperidine-1-carboximidamide as a colorless solid.<sup>[7]</sup>

## Part B: Preparation of Piperidine-1-carboximidamide Hydroiodide

This is a standard acid-base reaction to form the desired salt.

### Experimental Protocol:

- Salt Formation.
  - Dissolve the purified Piperidine-1-carboximidamide free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
  - Cool the solution in an ice bath.
  - Slowly add one molar equivalent of hydroiodic acid (HI) dropwise with stirring.
  - Causality: The basic guanidine nitrogen is readily protonated by the strong acid (HI) to form the hydroiodide salt. Salt formation is often performed to improve the stability,

crystallinity, and handling characteristics of the compound. The hydroiodide salt is typically a stable, solid material that is easier to weigh and store than the free base.

- The product will precipitate from the solution. The precipitation can be enhanced by adding a less polar co-solvent or by further cooling.
- Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Piperidine-1-carboximidamide Hydroiodide**.

## The Guanidinium Group: A Linchpin for Molecular Recognition

While specific biological data for **Piperidine-1-carboximidamide Hydroiodide** is not extensively published, its structure provides clear, authoritative insights into its potential applications. The guanidinium moiety is a dominant feature, known to be a key pharmacophore in numerous bioactive molecules.[\[10\]](#)

#### Key Properties and Interactions:

- **High Basicity:** The guanidine group is one of the strongest organic bases due to the extensive resonance stabilization of its protonated form (the guanidinium ion). This ensures it remains protonated and positively charged over the entire physiological pH range.
- **Planar Cation:** The guanidinium ion is a planar, trigonal structure that allows for well-defined, directional interactions.
- **Bioisostere of Arginine:** It is the functional group of the amino acid arginine and is frequently used in drug design to interact with "arginine-binding pockets" on proteins.
- **Interaction Modes:** Its primary role is to form strong, bidentate hydrogen bonds and salt bridges with anionic groups like carboxylates (from aspartate or glutamate) or phosphates (in DNA/RNA or phosphorylated proteins). This high-affinity binding is a cornerstone of its utility.  
[\[5\]](#)[\[6\]](#)

A prime example is in the design of arginase inhibitors for cancer immunotherapy.[\[6\]](#) Arginase is an enzyme that depletes L-arginine, suppressing the anti-tumor activity of T-cells. Inhibitors often feature a guanidine or a similar basic group to bind to the enzyme's active site, restoring arginine levels and enhancing the immune response.[\[6\]](#)

## Conceptual Interaction Diagram

The following diagram illustrates how the guanidinium group of a hypothetical drug might interact with the active site of a target protein.



[Click to download full resolution via product page](#)

Caption: Guanidinium group forming bidentate salt bridges with carboxylate residues.

## Conclusion and Future Outlook

**Piperidine-1-carboximidamide Hydroiodide** is a strategically designed chemical tool. Its synthesis is straightforward, employing fundamental and reliable organic chemistry principles. While it may primarily serve as a building block, its intrinsic structure holds significant therapeutic potential. The combination of the pharmacokinetically favorable piperidine scaffold with the powerful, target-binding guanidinium group makes it an attractive starting point for fragment-based and lead optimization campaigns in diverse areas, including oncology, and anti-infective and cardiovascular research.[2][11][12] Researchers using this compound are well-positioned to explore novel chemical space with a high probability of achieving potent and specific biological activity.

## References

- Zapf, C., et al. (2000). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. *Organic Letters*, 2(15), 2347-2350.
- Zapf, C., et al. (2000). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. *PubMed*.
- Bélanger, P. C., & Atkinson, J. G. (1968). Syntheses of substituted guanidines. *Canadian Journal of Chemistry*, 46(18), 2883-2887.
- Organic Chemistry Portal. Synthesis of guanidines.
- Herceg, T., et al. (2018). One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. *Organic & Biomolecular Chemistry*, 16(15), 2689-2696.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 18525933, 4-Benzylpiperidine-1-carboximidamide hydroiodide.
- Grzybowski, J., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. *Journal of Medicinal Chemistry*, 63(15), 8421-8439.
- Goodman, M., et al. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075.
- Khan, I., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. *RSC Advances*, 14(1), 1-15.
- Tiritiris, I., et al. (2012). Piperidine-1-carboximidamide. *Acta Crystallographica Section E: Structure Reports Online*, 68(Pt 12), o3253.
- Karl-Erik, A., et al. (1989). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. European Patent No. EP0136274B1.
- Martínez-Ortiz, Y., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. *Molbank*, 2022(3), M1450.
- Sauerberg, P., et al. (1991). Piperidine compounds and their preparation and use. U.S. Patent No. 5,043,345.
- Kim, S., et al. (2005). Synthesis of piperidine and piperazine compounds as ccr5 antagonists. Canadian Patent No. CA2480482A1.
- The Salk Institute for Biological Studies. (2014). Piperidinone carboxamide azaindane CGRP receptor antagonists. U.S. Patent No. 8,754,096.
- D'yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *Molecules*, 26(18), 5434.
- Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. *International Journal of Innovative Research in Technology*, 8(4), 377-380.
- Sabancılar, İ., et al. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. *Northwestern Medical Journal*, 1(1), 1-6.
- Kim, S., et al. (2003). Synthesis of piperidine and piperazine compounds as ccr5 antagonists. WIPO Patent Application No. WO2003084950A1.
- Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
- Wieczorek, E., & Gornowicz, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. *European Journal of Medicinal Chemistry*, 269, 118213.
- Shaik, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. *International Journal of Novel Research and Development*, 8(4), 1-15.
- D'yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *PubMed Central*.

- El-Gamal, M. I., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [thieme-connect.de](http://thieme-connect.de) [thieme-connect.de]
- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-1-carboximidamide hydroiodide | CymitQuimica [cymitquimica.com]
- 9. [scbt.com](http://scbt.com) [scbt.com]
- 10. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 11. [ijirt.org](http://ijirt.org) [ijirt.org]
- 12. [ijnrd.org](http://ijnrd.org) [ijnrd.org]
- To cite this document: BenchChem. [Piperidine-1-carboximidamide Hydroiodide literature review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b011807#piperidine-1-carboximidamide-hydroiodide-literature-review>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)